molecular formula C11H13FN2O2 B8461098 1-(2-Fluoro-5-nitrobenzyl)pyrrolidine

1-(2-Fluoro-5-nitrobenzyl)pyrrolidine

Cat. No. B8461098
M. Wt: 224.23 g/mol
InChI Key: DSVQTJPQOBZVBI-UHFFFAOYSA-N
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Patent
US08680095B2

Procedure details

To a solution of 1-(2-fluoro-5-nitro-benzyl)-pyrrolidine (420 mg, 1.87 mmol) in THF (20 mL) was added a solution of SnCl2 (1421 mg, 7.49 mmol) in THF (5 mL) and HCl 1M (2.1 mL). The reaction mixture was refluxed for 4 h and concentrated. Saturated solution of NaHCO3 was added until pH8. Aqueous layer was extracted with CH2Cl2 (5×50 mL). The organic layer was dried over MgSO4, filtered, evaporated. Expected compound was precipited with MeOH and purified by TLC (DCM/MeOH/NH4OH//9.5/0.5/0.35) and obtained as a yellow oil (229.5 mg, 63% yield). MALDI-TOF: m/z 195.2 [M+H]+. 1H NMR (300 MHz, CDCl3) δ6.76; (dd, J=9.5 Hz and 8.7 Hz, 1H), 6.69; (dd, J=6.1 Hz and 2.9 Hz, 1H), 6.46; (ddd, J=8.7 Hz, 4.1 Hz and 2.9 Hz, 1H), 3.57; (d, J=1.6 Hz, 2H), 3.3-3.5; (s large, 2H), 2.5-2.6; (m, 2H), 1.7-1.8; (m, 4H). 13C NMR (75 MHz, CDCl3) δ117.5; (CH, d, J=3.5 Hz), 115.7; (CH, d, J=23.6 Hz), 115.0; (CH, d, J=7.7 Hz), 54.1; (CH2), 52.8; (CH2), 23.6; (CH2).
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
1421 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
solvent
Reaction Step One
Name
Yield
63%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:3]=1[CH2:4][N:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1.Cl[Sn]Cl>C1COCC1.Cl>[F:1][C:2]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][C:3]=1[CH2:4][N:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
420 mg
Type
reactant
Smiles
FC1=C(CN2CCCC2)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
1421 mg
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.1 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Saturated solution of NaHCO3 was added until pH8
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with CH2Cl2 (5×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by TLC (DCM/MeOH/NH4OH//9.5/0.5/0.35)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)N)CN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 229.5 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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